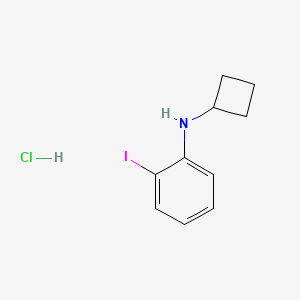
N-Cyclobutyl-2-iodoaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Cyclobutyl-2-iodoaniline;hydrochloride” is a chemical compound with the CAS Number: 2378501-91-6 . It has a molecular weight of 309.58 and its IUPAC name is N-cyclobutyl-2-iodoaniline hydrochloride . It is typically stored at room temperature and is usually in the form of a powder .
Molecular Structure Analysis
The Inchi Code for “N-Cyclobutyl-2-iodoaniline;hydrochloride” is1S/C10H12IN.ClH/c11-9-6-1-2-7-10 (9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-Cyclobutyl-2-iodoaniline;hydrochloride” is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Indole Synthesis
One specific application of “N-Cyclobutyl-2-iodoaniline;hydrochloride” is in the synthesis of indoles . Indoles are a class of organic compounds that are widely distributed in the natural world and have significant biological activities. The compound can be used in a one-pot indole synthesis from 2-iodoanilines and terminal alkynes using a palladium catalyst in the presence of TBAF .
Sonogashira Reaction
“N-Cyclobutyl-2-iodoaniline;hydrochloride” can be used in the Sonogashira reaction , which is a cross-coupling reaction of an aryl halide and a terminal alkyne catalyzed by a Pd/Cu system. This reaction is a useful method of introducing an alkynyl moiety to an arene .
Cyclization Reaction
The compound can be used in cyclization reactions . For example, it can be used in the cyclization reaction of 2-ethynylanilines with tetrabutylammonium fluoride (TBAF) to give 2-substituted indoles in excellent yields .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes represent various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The safety information also includes a signal word “Warning” and it is classified under the GHS07 pictogram .
Propiedades
IUPAC Name |
N-cyclobutyl-2-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-6-1-2-7-10(9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWSIMSKMCOJFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2387982.png)
![tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2387983.png)
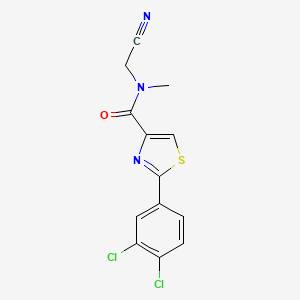
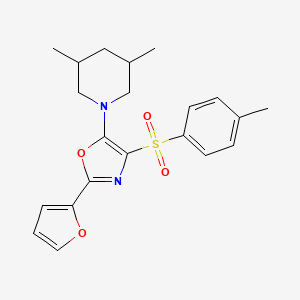
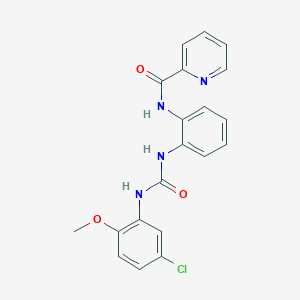

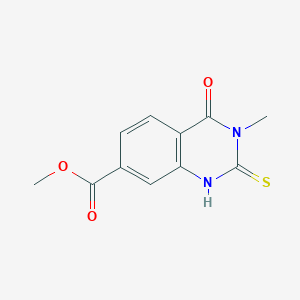

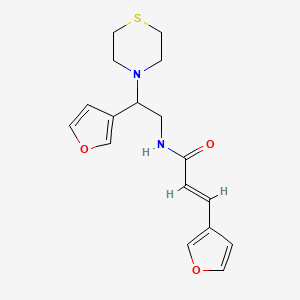
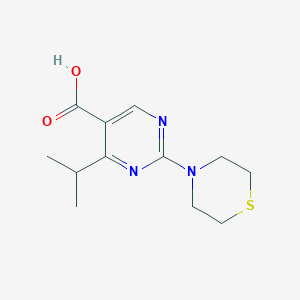

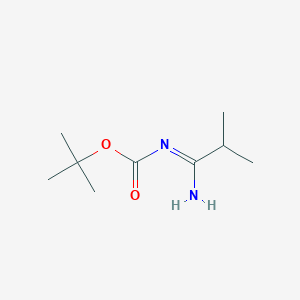
![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)